(S)-Tamsulosin Hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of (S)-Tamsulosin Hydrochloride involves complex chemical procedures that focus on achieving the desired stereochemistry for optimal biological activity. The literature provides insights into various synthetic routes, with emphasis on the chirality at the sulfinamide moiety, a critical feature for its adrenergic receptor selectivity. Advanced synthetic techniques aim to optimize yield, purity, and scalability of the production process.

Molecular Structure Analysis

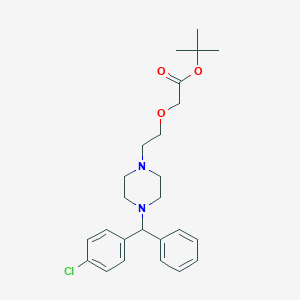

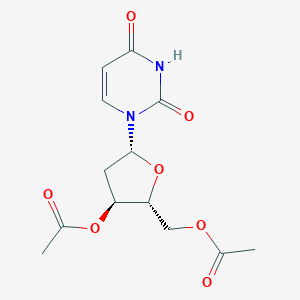

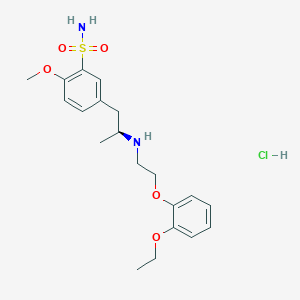

The molecular structure of (S)-Tamsulosin Hydrochloride is characterized by its selective affinity towards α1A- and α1D-adrenergic receptors. Its structure-activity relationship (SAR) underlines the importance of the sulfinamide group and the ethoxyphenoxy moiety in conferring selective antagonistic properties. Detailed molecular analysis reveals how these structural features contribute to its efficacy and selectivity.

Chemical Reactions and Properties

(S)-Tamsulosin Hydrochloride undergoes various chemical reactions during its synthesis and metabolism. Its stability, reactivity, and interaction with other chemical entities are governed by its chemical structure. The compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), are influenced by its chemical properties, impacting its therapeutic effectiveness and safety profile.

Physical Properties Analysis

The physical properties of (S)-Tamsulosin Hydrochloride, such as solubility, melting point, and crystalline form, are crucial for its formulation and delivery. Understanding these properties aids in the development of pharmaceutical formulations that ensure optimal bioavailability and stability. Analytical techniques such as X-ray crystallography and spectroscopy provide comprehensive data on its physical characteristics.

Chemical Properties Analysis

The chemical properties of (S)-Tamsulosin Hydrochloride, including its acidity, basicity, and reactivity towards light, pH, and other environmental factors, are fundamental for its storage, handling, and administration. These properties also influence the development of dosage forms and delivery systems tailored to enhance patient compliance and therapeutic outcomes.

Aplicaciones Científicas De Investigación

Improvement in Immune Function : Tamsulosin hydrochloride significantly improves the level of SIgA in prostatic fluid, potentially regulating local immune function in patients with chronic prostatitis (Shao Sihai, 2013).

Postoperative Urinary Retention Prevention : It is effective in preventing postoperative urinary retention in patients undergoing pelvic reconstruction surgery when combined with bladder training and personalized extubation (Shen Yu-fei, 2012).

Treatment of Nocturia and Lower Urinary Tract Symptoms : Tamsulosin hydrochloride improves nocturia in patients with lower urinary tract symptoms/benign prostatic hyperplasia, demonstrating its mechanism as a 1-receptor blocker (Masaki Yoshida et al., 2009).

Benign Prostatic Hyperplasia Treatment : A daily dose of 0.2 mg effectively improves symptoms in Chinese patients with benign prostatic hyperplasia without serious adverse events (Yinghao Sun et al., 2011).

Post-Prostate Surgery Recovery : Tamsulosin hydrochloride and its combination with solifenacin succinate did not significantly improve lower urinary tract symptoms during the early recovery period post-prostate surgery (Y. Shin et al., 2016).

First-in-Class Drug for Dysuria Treatment : It has been identified as a transformative drug in the therapy of prostatic hyperplasia (Yasushi Hara et al., 2019).

Inhibition of Adrenergic Receptors in Blood Vessels : Effective inhibition of 1Aadrenergic receptors in human blood vessels has been observed, with higher doses causing greater inhibition (K. Harada et al., 2000).

Pharmaceutical Analysis and Testing : Various methods have been developed for the determination of tamsulosin hydrochloride in pharmaceutical formulations and biological samples, showcasing its application in pharmaceutical analysis (L. Lonappan et al., 2011; Mona Elshahed et al., 2015; Min‐Soo Kim et al., 2007; A. Shrivastava et al., 2013; S. Bari et al., 2011; J. Chandorkar et al., 2008).

Toxicology and Overdosage : Overdosage of tamsulosin can lead to bradycardia and hypotonia, with supportive care being essential for recovery (J. S. Anand et al., 2005).

Comparison with Other Treatments : In a study comparing naftopidil and tamsulosin hydrochloride for treating lower urinary tract symptoms in men with benign prostatic hyperplasia, naftopidil was found to be more effective (Y. Nishino et al., 2006).

Genetic Influence on Treatment Response : Genetic factors may influence the serum concentration of tamsulosin hydrochloride, affecting treatment response in benign prostatic hyperplasia patients (R. Takata et al., 2012).

Controlled Drug Release : Multi-layered pellets have been developed to control the release of tamsulosin hydrochloride, enhancing patient compliance and therapeutic drug levels over longer periods (J. Yun et al., 2005).

Potential Alternative Treatments : Compounds like formononetin, found in Caulis spatholobi, show potential as 1A adrenergic receptor antagonists for benign prostatic hyperplasia treatment, suggesting alternative treatment options (Shengli Han et al., 2014).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-[(2S)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIZZTHXZRDOFM-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1OCCN[C@@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275650 | |

| Record name | (S)-Tamsulosin Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Tamsulosin Hydrochloride | |

CAS RN |

106463-19-8 | |

| Record name | (S)-Tamsulosin Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride](/img/structure/B23347.png)

![5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B23349.png)